molecular formula C3H5F2N B3153029 2,2-Difluorocyclopropan-1-amine CAS No. 748729-62-6

2,2-Difluorocyclopropan-1-amine

Cat. No.: B3153029
CAS No.: 748729-62-6
M. Wt: 93.08 g/mol
InChI Key: ZZZWPZNCTRVYMD-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropan-1-amine is a chemical compound with the molecular formula C3H5F2N. It is a cyclopropane derivative where two hydrogen atoms on the cyclopropane ring are replaced by fluorine atoms. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Scientific Research Applications

2,2-Difluorocyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

2,2-Difluorocyclopropan-1-amine is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropanone derivatives with difluoromethylamine. Another method includes the use of difluorocarbene precursors in the presence of amines to form the desired cyclopropane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and catalysts is essential to ensure the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropane carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its mechanism are still ongoing, but it is known to inhibit certain enzymes by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclopropane-1-carboxylic acid
  • 2,2-Difluorocyclopropylamine hydrochloride
  • 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Uniqueness

2,2-Difluorocyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. The presence of two fluorine atoms significantly alters its reactivity and interaction with other molecules compared to similar compounds .

Properties

IUPAC Name

2,2-difluorocyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWPZNCTRVYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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